4,5-Dihydroxy-2-imidazolidinone, cis-

Catalog No.
S15790449
CAS No.
82874-64-4
M.F
C3H6N2O3
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydroxy-2-imidazolidinone, cis-

CAS Number

82874-64-4

Product Name

4,5-Dihydroxy-2-imidazolidinone, cis-

IUPAC Name

(4R,5S)-4,5-dihydroxyimidazolidin-2-one

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2+

InChI Key

NNTWKXKLHMTGBU-XIXRPRMCSA-N

Canonical SMILES

C1(C(NC(=O)N1)O)O

Isomeric SMILES

[C@H]1([C@@H](NC(=O)N1)O)O

4,5-Dihydroxy-2-imidazolidinone, cis- is a cyclic urea compound characterized by its imidazolidinone structure, which features two hydroxyl groups at the 4 and 5 positions. This compound, often referred to as DHEU, has garnered attention due to its unique chemical properties and potential applications in various fields including medicinal chemistry and textile manufacturing. Its molecular formula is C3H6N2O3C_3H_6N_2O_3, and it exists as a cis isomer, which is significant for its reactivity and biological interactions .

The chemical behavior of 4,5-dihydroxy-2-imidazolidinone, cis- is notable for its participation in various reactions:

  • Oxidation: The compound can undergo oxidation reactions, yielding different derivatives that may have enhanced biological activity.
  • Reduction: It can also be reduced to form other related compounds.
  • Substitution Reactions: The hydroxyl groups can participate in substitution reactions, allowing for the introduction of various functional groups .

These reactions are critical for synthesizing more complex molecules used in pharmaceuticals and other applications.

4,5-Dihydroxy-2-imidazolidinone, cis- exhibits significant biological activities. It has been studied for its potential as a central nervous system depressant and enzyme inhibitor. The compound's ability to interact with biological targets makes it a valuable candidate in medicinal chemistry, particularly in the development of therapeutic agents . Additionally, its derivatives have shown promise in antimicrobial activities and as agents in textile finishing processes .

The synthesis of 4,5-dihydroxy-2-imidazolidinone, cis- typically involves the condensation of glyoxal with urea under specific conditions. Key methods include:

  • Condensation Reaction: A common approach involves mixing glyoxal with urea or substituted ureas in an aqueous medium. This reaction can be facilitated by acidic or basic conditions to yield the desired cyclic urea .
  • Catalyzed Reactions: The use of catalysts such as formic acid has been reported to enhance the efficiency of the synthesis process .
  • Isolation Techniques: Following synthesis, the compound can be purified through crystallization or chromatography methods to achieve high purity levels necessary for further applications .

4,5-Dihydroxy-2-imidazolidinone, cis- finds applications across several domains:

  • Textile Industry: It is used as a finishing agent to improve the properties of cellulosic fabrics, making them less prone to creasing and shrinking.
  • Pharmaceuticals: Its derivatives serve as important intermediates in drug development due to their biological activity.
  • Agricultural Chemicals: The compound's potential use in agrochemicals is being explored due to its efficacy against certain pests and diseases .

Studies on the interactions of 4,5-dihydroxy-2-imidazolidinone, cis- with various biological targets have revealed insights into its mechanism of action. Research indicates that it can form complexes with enzymes or receptors, influencing their activity. These interactions are crucial for understanding how this compound can be utilized therapeutically and inform future drug design strategies .

Several compounds share structural similarities with 4,5-dihydroxy-2-imidazolidinone, cis-. Notable examples include:

Compound NameStructure TypeUnique Features
4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinoneDimethylated derivativeEnhanced lipophilicity; varied biological activity
1-Hydroxy-2-imidazolidinoneHydroxylated variantDifferent hydroxyl positioning affects reactivity
4-Hydroxy-2-imidazolidinoneMonohydroxyl derivativeExhibits distinct pharmacological properties

These compounds highlight the unique characteristics of 4,5-dihydroxy-2-imidazolidinone, cis-, particularly its specific hydroxyl group positioning which influences both its chemical reactivity and biological activity.

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

118.03784206 g/mol

Monoisotopic Mass

118.03784206 g/mol

Heavy Atom Count

8

UNII

A021151TBO

Dates

Last modified: 08-15-2024

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